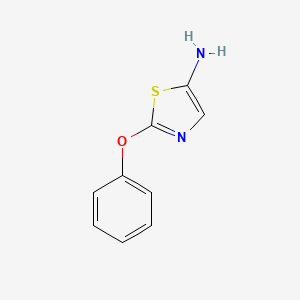

2-Phenoxy-1,3-thiazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2OS |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

2-phenoxy-1,3-thiazol-5-amine |

InChI |

InChI=1S/C9H8N2OS/c10-8-6-11-9(13-8)12-7-4-2-1-3-5-7/h1-6H,10H2 |

InChI Key |

YLRMGIRCEOPVRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(S2)N |

Origin of Product |

United States |

The Enduring Significance of the Thiazole Heterocycle in Chemical Research

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. fabad.org.trresearchgate.net Its discovery in the late 19th century marked the beginning of extensive research into its derivatives, revealing their presence in a multitude of biologically active compounds. numberanalytics.com The unique electronic configuration of the thiazole ring, arising from the interplay of its heteroatoms, imparts a distinct reactivity and allows for diverse chemical modifications. nih.gov This has made the thiazole nucleus a fundamental structural component in a wide array of synthetic compounds with applications ranging from pharmaceuticals to materials science. numberanalytics.comtandfonline.com

The inherent properties of the thiazole ring have led to its incorporation into numerous FDA-approved drugs, highlighting its clinical relevance. fabad.org.tr Furthermore, its presence in over 70 experimental drugs underscores the ongoing exploration of thiazole-based compounds in pharmaceutical research and development. fabad.org.tr Beyond the realm of medicine, thiazole derivatives have found utility in the development of conductive polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors, showcasing the versatility of this heterocyclic system. numberanalytics.com

The Strategic Importance of Aminothiazole Scaffolds in Organic Synthesis

Within the vast family of thiazole (B1198619) derivatives, the aminothiazole scaffold holds a position of particular prominence. These structures, characterized by an amino group attached to the thiazole ring, are considered "privileged structures" in medicinal chemistry. researchgate.net This designation stems from their ability to serve as versatile molecular frameworks that can be readily modified to interact with a wide range of biological targets. researchgate.net The 2-aminothiazole (B372263) moiety, in particular, is a key pharmacophore in drug development, appearing in a diverse array of therapeutic agents. researchgate.netmdpi.com

The synthetic accessibility of aminothiazoles, often through established methods like the Hantzsch thiazole synthesis, further enhances their importance. orgchemres.org This reaction, which involves the condensation of a haloketone with a thioamide or thiourea (B124793), provides a reliable route to a wide variety of substituted aminothiazoles. orgchemres.org The reactivity of the amino group allows for a plethora of subsequent chemical transformations, enabling the synthesis of large libraries of compounds for screening and optimization in drug discovery programs. mdpi.comnih.gov The strategic placement of substituents on the aminothiazole scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a powerful tool for medicinal chemists. nih.gov

Situating 2 Phenoxy 1,3 Thiazol 5 Amine in the Context of Thiazole Chemistry

Classical Approaches to 1,3-Thiazole Ring Formation

The foundational methods for assembling the 1,3-thiazole heterocycle have been refined over more than a century and remain central to the synthesis of thiazole-containing compounds.

The Hantzsch thiazole synthesis, first reported in 1887, is the most direct and widely utilized method for creating thiazole derivatives. beilstein-journals.orgchemicalbook.com The classical approach involves the condensation reaction between an α-halo carbonyl compound and a thioamide. beilstein-journals.orgbohrium.com To produce 2-aminothiazoles, thiourea (B124793) is used as the thioamide component. chemicalbook.combohrium.comnih.gov The reaction is versatile and has been the subject of numerous modifications to improve efficiency and expand its scope. chemicalbook.comclockss.org

Recent advancements have focused on developing one-pot procedures that avoid the isolation of intermediate compounds. clockss.org These strategies often involve the in situ α-halogenation of ketones using reagents like copper(II) bromide, followed by cyclization with thiourea. clockss.orgnih.gov Such methods are more efficient, saving time and resources required for preparing and purifying the α-halogenated starting materials. nih.gov

While the standard Hantzsch synthesis yields 2-aminothiazoles, the synthesis of 5-aminothiazole derivatives is classically achieved through the Cook-Heilbron synthesis. nih.gov This method involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.gov When carbon disulfide is employed, the reaction typically forms 5-amino-2-mercaptothiazole compounds. nih.gov

Table 1: Comparison of Hantzsch and Cook-Heilbron Syntheses

| Synthesis | Key Reactants | Primary Product Type | Reference |

| Hantzsch Synthesis | α-Halocarbonyl + Thiourea/Thioamide | 2-Substituted/2-Aminothiazoles | beilstein-journals.orgchemicalbook.comnih.gov |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide/Dithioacid | 5-Aminothiazoles | nih.gov |

Thiourea and its derivatives are exceptionally versatile building blocks for the synthesis of 2-aminothiazoles due to their inherent thioamide functionality. chemicalbook.combohrium.comnih.gov The condensation of thiourea with α-haloketones or α-haloaldehydes is the most common application, forming the basis of the Hantzsch synthesis for 2-aminothiazoles. bohrium.com N-substituted thioureas can be used to generate 2-monosubstituted aminothiazoles. bohrium.com

Beyond the Hantzsch reaction, other cyclization strategies have been developed. A domino alkylation-cyclization reaction between propargyl bromides and thiourea derivatives, often performed under microwave irradiation, provides rapid access to 2-aminothiazoles. nih.govencyclopedia.pub The proposed mechanism involves the initial alkylation of thiourea to form an isothiourea intermediate, which then undergoes a 5-exo-dig cyclization and isomerization to yield the final 2-aminothiazole (B372263) product. encyclopedia.pub

Another approach involves the reaction of thioureas with α-diazoketones in a green solvent like PEG-400 at elevated temperatures, which produces 2-aminothiazoles in excellent yields. bepls.com Solid-phase synthesis represents a modern variation, where a thiourea intermediate is bound to a resin and subsequently cyclized to form the thiazole ring. nih.govacs.orgacs.org

Specific Synthetic Routes to 2-Aminothiazole Scaffolds

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, leading to the development of highly specific and efficient synthetic routes.

The condensation of α-halo carbonyl compounds with thioureas remains a predominant method for synthesizing 2-aminothiazoles. rsc.org This reaction is a specific application of the Hantzsch synthesis. clockss.org The process can be carried out under various conditions, including solvent-free microwave irradiation using a basic alumina (B75360) support, which can drastically reduce reaction times and improve yields. rsc.org The mechanism is proposed to involve the formation of an isothiourea intermediate through the reaction of the sulfur atom of thiourea with the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration. conicet.gov.ar

A variety of substituted 2-aminothiazoles can be synthesized by this method, depending on the choice of the starting ketone and the thiourea derivative. clockss.orgtandfonline.com

Table 2: Examples of 2-Aminothiazole Synthesis via α-Halo Carbonyl Condensation

| α-Halo Carbonyl | Thiourea Derivative | Product | Yield | Reference |

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | Thiourea | 4-(4-Methoxyphenyl)thiazol-2-amine | 90% | clockss.org |

| 2-Bromo-1-(naphthalen-2-yl)ethan-1-one | Thiourea | 4-(Naphthalen-2-yl)thiazol-2-amine | 82% | clockss.org |

| 2-Bromo-1-phenylethan-1-one | N-Methylthiourea | N-Methyl-4-phenylthiazol-2-amine | 88% | clockss.org |

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | N-Phenylthiourea | 4-(4-Fluorophenyl)-N-phenylthiazol-2-amine | 70% | clockss.org |

A modern and elegant route to 2-aminothiazoles involves the reaction of N-propargylamines with isothiocyanates. beilstein-journals.orgnih.gov This domino reaction, often catalyzed by p-toluenesulfonic acid (PTSA) under microwave irradiation, allows for the selective synthesis of 4-substituted 5-methylthiazol-2-amines. beilstein-journals.orgbepls.comthieme-connect.com The reaction proceeds through the formation of an N-propargylthiourea intermediate, which then undergoes intramolecular cyclization. beilstein-journals.orgnih.gov

Interestingly, the reaction temperature plays a critical role in product selectivity. At temperatures around 130 °C or higher, 2-aminothiazoles are the major products. bepls.comthieme-connect.com However, at lower temperatures (e.g., 100 °C), the reaction favors the formation of the tautomeric 2-amino-4-methylenethiazolines. bepls.comthieme-connect.com This method tolerates a range of both aryl and alkyl isothiocyanates. nih.gov

Table 3: Microwave-Assisted Synthesis of 2-Aminothiazoles from Propargylamines

| Propargylamine (R1, R2) | Isothiocyanate (R3) | Solvent | Temp (°C) | Product (Yield) | Reference |

| R1=H, R2=Ph | Phenyl | DMF | 160 | 5-Methyl-N,4-diphenylthiazol-2-amine (47%) | researchgate.net |

| R1=H, R2=H | 4-Chlorophenyl | DMF | 160 | N-(4-Chlorophenyl)-5-methylthiazol-2-amine (55%) | researchgate.net |

| R1=H, R2=H | 2,4-Dichlorophenyl | DMF | 160 | N-(2,4-Dichlorophenyl)-5-methylthiazol-2-amine (62%) | researchgate.net |

| R1=H, R2=H | 2,4-Dichlorophenyl | DCE | 130 | N-(2,4-Dichlorophenyl)-4,5-dimethylthiazol-2-amine (60%) | researchgate.net |

Dehydrative cyclization is a key transformation in several thiazole syntheses. nih.gov A notable example is found in the solid-phase synthesis of 2-amino-5-carboxamide thiazole derivatives. nih.govacs.orgacs.org In this multistep process, a thiourea intermediate is constructed on a polymer support. nih.gov The crucial step is the dehydrative cyclization of this resin-bound thiourea with an α-bromoketone, which proceeds to afford a 2-amino-5-carboxylate thiazole still attached to the resin. nih.govacs.org

The mechanism involves the formation of an α-sulfur substituted ketone, which undergoes an intramolecular nucleophilic addition to the carbonyl group, followed by a dehydration step to yield the aromatic thiazole ring. nih.gov This solid-phase approach is particularly powerful for creating chemical libraries of thiazole derivatives for screening purposes. nih.gov

Introduction of the Phenoxy Moiety

The incorporation of a phenoxy group at the C-2 position of the thiazole ring is a critical step in the synthesis of the target compound and its analogs. This can be achieved through several synthetic routes, primarily involving etherification reactions or nucleophilic substitution at the thiazole core.

Etherification Reactions

The Williamson ether synthesis is a fundamental and widely used method for forming ethers, and it is applicable to the synthesis of 2-phenoxythiazoles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a leaving group on an appropriate substrate in an SN2 reaction. wikipedia.orgyoutube.com In the context of 2-phenoxythiazole synthesis, this typically involves the reaction of a 2-halothiazole with a phenoxide.

The general approach involves treating a phenol with a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide salt. This is followed by the addition of a 2-halothiazole (e.g., 2-chloro or 2-bromothiazole). The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or acetone. francis-press.com

Table 1: Examples of Williamson Ether Synthesis for Phenoxy-Substituted Heterocycles

| Phenol Derivative | Halogenated Heterocycle | Base | Solvent | Product | Reference(s) |

|---|---|---|---|---|---|

| Phenol | 2-Chlorothiazole (B1198822) | Sodium Hydroxide | DMF | 2-Phenoxythiazole | nih.gov |

It is important to note that the efficiency of the Williamson ether synthesis can be influenced by factors such as the nature of the leaving group on the thiazole ring, the reactivity of the phenoxide, and the reaction conditions.

Nucleophilic Substitution at the Thiazole Ring

The direct introduction of a phenoxy group onto the thiazole ring can also be accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is particularly relevant for heteroaromatic compounds like thiazoles, where the ring nitrogen can help to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In this approach, a 2-halothiazole, such as 2-chlorothiazole, is treated with a nucleophile, in this case, a phenoxide. nih.gov The reaction proceeds through an addition-elimination mechanism. The presence of electron-withdrawing groups on the thiazole ring can enhance the rate of substitution. libretexts.org For 2-halothiazoles, the inherent electron-withdrawing nature of the thiazole ring itself facilitates this reaction. The reaction of 2-chlorothiazole with sodium phenoxide is a direct method to form the C-O bond, yielding 2-phenoxythiazole. msu.ru

Oxidative Amination for Phenoxy-Containing Amide Synthesis

While direct oxidative amination to form a C-N bond at the C-5 position of a pre-formed 2-phenoxythiazole is not a commonly reported single-step method, a multi-step sequence involving oxidation and subsequent amination can be envisioned. A plausible route involves the functionalization of the C-5 position to an aldehyde, followed by oxidative amidation.

For instance, a 2-phenoxythiazole could be formylated at the C-5 position. The resulting 2-phenoxythiazole-5-carboxaldehyde can then undergo an oxidative amidation reaction. Metal-free Pinnick-type oxidative amidation of the aldehyde using an oxidant like sodium chlorite (B76162) in the presence of an amine source would yield the desired amide. rsc.org Alternatively, N-heterocyclic carbene (NHC) catalyzed oxidative amidation of the aldehyde can also be employed. ahmadullins.com This two-step approach provides a viable, albeit indirect, pathway to phenoxy-containing thiazole amides.

Regioselective Functionalization at the Thiazole C-5 Position

To synthesize this compound, regioselective introduction of a nitrogen-containing group at the C-5 position is essential. This is typically achieved by first installing a functional group at this position that can be later converted to an amine.

Common strategies for C-5 functionalization include halogenation and lithiation. For example, a 2-phenoxythiazole can be subjected to halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a bromine or chlorine atom specifically at the C-5 position. nih.gov This halogenated intermediate can then be converted to the amine through various methods, such as a Buchwald-Hartwig amination or reaction with an ammonia (B1221849) equivalent.

Alternatively, direct C-H bond activation at the C-5 position can be achieved through lithiation. Treatment of a 2-phenoxythiazole with a strong base like n-butyllithium (n-BuLi) can lead to deprotonation at the C-5 position, forming a 2-phenoxy-5-lithiothiazole intermediate. nih.govnih.gov This organolithium species can then be reacted with an electrophilic nitrogen source to introduce the amino group.

Table 2: Methods for Regioselective C-5 Functionalization of Thiazoles

| Functionalization Method | Reagent(s) | Intermediate | Subsequent Transformation to Amine | Reference(s) |

|---|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-2-phenoxythiazole | Buchwald-Hartwig amination | nih.gov |

Multi-Component Reaction Strategies for Thiazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thiazoles in a single step from three or more starting materials. iau.irnih.govscispace.comnih.govmdpi.com For the synthesis of this compound and its analogs, an MCR could potentially involve a phenoxy-containing starting material.

A plausible MCR strategy would be a variation of the Hantzsch thiazole synthesis. This could involve the one-pot condensation of a phenoxythiourea, an α-halocarbonyl compound, and a source of ammonia or an amine. The use of a phenoxythiourea as one of the components would directly install the desired phenoxy group at the C-2 position of the resulting thiazole ring. The other components would determine the substituents at the C-4 and C-5 positions.

Solid-Phase Organic Synthesis Techniques for Thiazole Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the generation of libraries of related compounds, which is highly valuable in drug discovery and development. neliti.comrsc.orgnih.govresearchgate.net This methodology has been successfully applied to the synthesis of diverse thiazole libraries.

In the context of this compound analogs, a solid-phase approach would typically involve attaching one of the building blocks to a solid support (resin). For example, a resin-bound thiourea could be reacted with an α-haloketone and a phenoxide in solution. Alternatively, a resin-bound phenoxy-containing building block could be utilized. The subsequent reaction steps to complete the thiazole ring and introduce diversity at various positions would be carried out on the solid support. Finally, the desired products are cleaved from the resin. This approach allows for the rapid and efficient synthesis of a large number of analogs for biological screening.

Catalytic Methods in this compound Synthesis

Catalytic methods offer efficient and selective pathways for the synthesis of complex molecules like this compound. While direct catalytic routes to this specific compound are not readily found, a multi-step synthesis employing various catalytic transformations can be proposed. A feasible strategy involves the initial formation of a 2-phenoxythiazole core, followed by functionalization at the 5-position.

A potential catalytic approach could begin with the synthesis of a 2-halothiazole intermediate. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be employed for the crucial C-N bond formation. The amination of five-membered heterocyclic halides, including halothiazoles, has been the subject of detailed studies. acs.org Palladium complexes with specialized phosphine (B1218219) ligands have shown efficacy in the amination of 2-halothiazoles. core.ac.uk For instance, palladium-catalyzed reactions of 2-chlorothiazoles with primary alkylamines have been successfully demonstrated. core.ac.uk

Another key step would be the introduction of the phenoxy group at the 2-position. This can be achieved through a nucleophilic aromatic substitution reaction where a 2-halothiazole is treated with a phenoxide salt, often catalyzed by copper salts (Ullmann condensation) or under palladium catalysis.

A plausible catalytic route to obtain the target compound is outlined below:

Synthesis of a 2-Halo-5-nitrothiazole: This could start from a commercially available thiazole derivative which is first nitrated at the 5-position and then halogenated at the 2-position. Nitration of thiazole derivatives can be achieved using standard nitrating agents.

Catalytic Phenoxylation: The resulting 2-halo-5-nitrothiazole could then undergo a palladium or copper-catalyzed reaction with phenol to introduce the 2-phenoxy group.

Catalytic Reduction of the Nitro Group: The final step would be the catalytic reduction of the nitro group at the 5-position to the desired amine. A variety of catalysts are effective for this transformation, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere.

The following table summarizes potential catalytic steps and the types of catalysts that could be employed.

| Reaction Step | Reactants | Catalyst Type | Potential Catalyst Examples |

| Amination of Halothiazole | 2-Halothiazole, Amine | Palladium-phosphine complex | Pd(dba)₂, BINAP |

| Phenoxylation of Halothiazole | 2-Halothiazole, Phenol | Copper or Palladium | CuI, Pd(OAc)₂ with phosphine ligand |

| Nitro Group Reduction | 5-Nitrothiazole derivative | Heterogeneous metal catalyst | Pd/C, Pt/O₂, Raney Ni |

It is important to note that the efficiency of these catalytic steps would need to be empirically optimized for the specific substrate. Factors such as the choice of catalyst, ligand, base, solvent, and reaction temperature would significantly influence the yield and purity of the desired this compound.

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound and its analogs, several sustainable strategies can be envisioned.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. core.ac.uk The synthesis of 2-aminothiazole derivatives has been successfully achieved using microwave-assisted one-pot procedures. core.ac.uk A potential sustainable route to a precursor of the target molecule could involve the microwave-assisted Hantzsch thiazole synthesis from a suitable α-haloketone and a thiourea derivative.

Use of Greener Solvents: The choice of solvent is a critical aspect of sustainable synthesis. Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key goal of green chemistry. Ligand-free copper-catalyzed aminations of 2-halothiazoles have been developed using green solvents under microwave irradiation, offering an effective and sustainable method for C-N bond formation. core.ac.uk

Catalyst- and Additive-Free Methods: Developing synthetic methods that avoid the use of catalysts and additives, where possible, contributes to a more sustainable process by simplifying purification and reducing waste. While challenging for complex transformations, some reactions for thiazole synthesis have been reported under catalyst- and additive-free conditions, often driven by thermal energy or other physical methods.

A hypothetical sustainable synthesis of a 2-phenoxy-5-aminothiazole precursor could involve the following considerations:

| Green Chemistry Principle | Application in Synthesis | Example |

| Energy Efficiency | Microwave-assisted reaction | Hantzsch thiazole synthesis under microwave irradiation. |

| Safer Solvents | Use of water or bio-based solvents | Copper-catalyzed amination in an aqueous medium. |

| Atom Economy | One-pot multi-component reactions | A one-pot reaction combining the key starting materials to form the thiazole ring. |

| Renewable Feedstocks | Use of bio-derived starting materials | While not directly applicable to the phenoxy group, sourcing other reactants from renewable feedstocks would enhance sustainability. |

The development of a fully sustainable synthesis for this compound would likely involve a combination of these approaches, for instance, a microwave-assisted, one-pot reaction in a green solvent. While specific protocols for this exact molecule are not established, the broader literature on sustainable thiazole synthesis provides a strong foundation for future research in this area.

Reactivity of the 5-Amino Group

The primary amino group at the 5-position of the thiazole ring is a key locus of reactivity, readily participating in a variety of common organic reactions.

Acylation and Amidation Reactions

The 5-amino group of this compound can be readily acylated or amidated to form the corresponding amides. These reactions are typically achieved by treating the amine with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This transformation is a common strategy to introduce a wide range of functional groups and to build larger molecular frameworks. For instance, the reaction with substituted benzoyl chlorides would yield N-(2-phenoxy-1,3-thiazol-5-yl)benzamide derivatives. This class of reactions is fundamental in the synthesis of diverse derivatives with potential applications in medicinal chemistry. nih.govnih.gov

A series of amide-functionalized acylated 1,2,4-triazol-5-amines were synthesized, demonstrating that the introduction of an amide moiety can add significant three-dimensional properties to the molecule. nih.gov While this was observed in a different heterocyclic system, the principle of using amidation to modify the structural and potentially the biological properties of amino-heterocycles is broadly applicable.

Formation of Schiff Bases

The condensation of the 5-amino group with various aldehydes and ketones leads to the formation of Schiff bases, also known as imines. researchgate.netmwjscience.comnih.gov This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. mwjscience.com The resulting Schiff bases are valuable intermediates in organic synthesis and can be further modified, for example, through reduction to form secondary amines or by participating in cyclization reactions.

The synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-thiadiazole derivatives with different aromatic aldehydes has been reported, highlighting the general reactivity of amino-thiadiazoles in this type of transformation. researchgate.net Similarly, Schiff bases of naphtha[1,2-d]thiazol-2-amine have been prepared by reaction with various substituted aromatic aldehydes. nih.gov The rate of condensation can be influenced by the electronic nature of the substituents on the aromatic aldehyde, with electron-withdrawing groups generally increasing the reaction rate. researchgate.net

| Aldehyde/Ketone | Expected Product Type | Reference |

|---|---|---|

| Substituted Benzaldehydes | N-(Arylmethylene)-2-phenoxy-1,3-thiazol-5-amines | researchgate.net |

| Heterocyclic Aldehydes | N-(Heteroarylmethylene)-2-phenoxy-1,3-thiazol-5-amines | nih.gov |

| Aliphatic Aldehydes/Ketones | N-(Alkylidene)-2-phenoxy-1,3-thiazol-5-amines | mwjscience.com |

Diazotization and Coupling Reactions

The 5-amino group can undergo diazotization upon treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.netuobaghdad.edu.iq The resulting diazonium salt is a highly reactive intermediate that can participate in various subsequent reactions.

One of the most important applications of these diazonium salts is their use in azo coupling reactions. researchgate.netnih.govnih.gov In these reactions, the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol or an aniline, to form an azo compound, characterized by the -N=N- linkage. This reaction is a powerful tool for the synthesis of a wide variety of colored compounds and functional materials. For example, coupling of the diazotized this compound with β-naphthol would be expected to yield a brightly colored azo dye.

Electrophilic and Nucleophilic Substitution on the Thiazole Ring

The thiazole ring itself is an aromatic system, and its reactivity towards electrophilic and nucleophilic substitution is influenced by the presence of the sulfur and nitrogen heteroatoms, as well as the activating 5-amino group and the 2-phenoxy group. chemicalbook.comscribd.com

Generally, in thiazole systems, the C5 position is the most susceptible to electrophilic attack, followed by the C4 position. However, in this compound, the C5 position is already substituted. The electron-donating nature of the amino group would further activate the ring towards electrophilic substitution, likely directing incoming electrophiles to the C4 position.

Conversely, the C2 position of the thiazole ring is the most common site for nucleophilic attack. chemicalbook.com This is due to the electron-withdrawing effect of the nitrogen atom. In the case of this compound, the phenoxy group at the C2 position could potentially be displaced by a strong nucleophile, although this would depend on the specific reaction conditions and the nature of the nucleophile.

Modifications and Substitutions of the Phenoxy Group

The phenoxy group attached to the thiazole ring offers another avenue for derivatization. The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of substitution on the phenyl ring (ortho, meta, or para) will be directed by the oxygen atom of the phenoxy group, which is an ortho, para-director.

For example, nitration of this compound would likely yield a mixture of ortho- and para-nitrophenoxy derivatives. These substituted derivatives can then be used in further synthetic transformations. For instance, a nitro group can be reduced to an amino group, which can then be subjected to the same reactions as the original 5-amino group on the thiazole ring.

The synthesis of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives has been reported, starting from 2,4-dichlorobenzoic acid and phenol, demonstrating the feasibility of constructing complex molecules with substituted phenoxy rings. nih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the Thiazole Core

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, where the thiazole ring is annulated with another heterocyclic ring. researchgate.netnih.govnih.govnih.gov These fused systems are of significant interest in medicinal chemistry due to their often-enhanced biological activities.

One common strategy involves using the 5-amino group and the C4 position of the thiazole ring as reactive sites for cyclization reactions. For example, reaction with a β-ketoester could lead to the formation of a thiazolo[5,4-b]pyridine (B1319707) ring system. Similarly, reaction with appropriate reagents can lead to the formation of other fused systems such as thiazolo[4,5-d]pyrimidines. researchgate.net

The synthesis of benzo researchgate.netnih.govthiazolo[2,3-c] nih.govnih.govnih.govtriazole derivatives has been achieved through intramolecular cyclization, showcasing a method for creating fused systems. nih.gov Multicomponent reactions involving 2-aminothiazole derivatives have also been utilized to construct fused pyrimidine (B1678525) motifs. nih.gov

| Fused System | General Synthetic Approach | Reference |

|---|---|---|

| Thiazolo[5,4-b]pyridines | Condensation of an aminothiazole with a β-dicarbonyl compound | nih.gov |

| Thiazolo[4,5-d]pyrimidines | Reaction of an aminothiazole with a derivative of malonic acid or a similar three-carbon unit | researchgate.net |

| Benzo researchgate.netnih.govthiazolo[2,3-c] nih.govnih.govnih.govtriazoles | Intramolecular oxidative cyclization | nih.gov |

Exploration of Novel Derivatization Linkers

The strategic derivatization of the scaffold, this compound, is a key area of contemporary research, aimed at modulating its physicochemical properties and biological activity. The primary amino group at the 5-position of the thiazole ring serves as a versatile handle for the introduction of a wide array of functional moieties through various chemical linkers. While specific derivatization of this compound is not extensively documented in publicly available literature, established synthetic protocols for analogous 2-aminothiazole structures provide a robust framework for its functionalization. These methodologies allow for the exploration of diverse chemical spaces, enabling the synthesis of novel derivatives with potentially enhanced characteristics.

Amide Bond Formation

The formation of an amide bond is a fundamental and widely utilized strategy for the derivatization of primary amines. In the context of this compound, this can be achieved by reacting the amino group with a variety of carboxylic acid derivatives, such as acyl chlorides or carboxylic acids activated with coupling agents. For instance, the Schotten-Baumann reaction conditions, which involve the use of an acyl chloride in the presence of a base, are a common method for acylating 2-aminothiazoles. nih.gov Alternatively, peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate the formation of an amide bond between the amine and a carboxylic acid under milder conditions. nih.gov The versatility of this approach allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

Urea (B33335) and Thiourea Linkers

Urea and thiourea functionalities are also valuable linkers in drug discovery and materials science. The synthesis of urea derivatives of this compound can be accomplished by reacting the primary amine with an appropriate isocyanate. nih.gov Similarly, thiourea derivatives can be prepared through the reaction with an isothiocyanate. nih.gov These reactions are typically straightforward and proceed with high efficiency. The resulting urea or thiourea linkage can act as a hydrogen bond donor and acceptor, potentially influencing the binding affinity of the molecule to its biological target. Research on related benzothiazole (B30560) amines has shown that urea derivatives can exhibit significant biological activity. nih.gov

Sulfonamide Linkers

The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. The introduction of a sulfonamide linker to the this compound scaffold can be achieved by reacting the amino group with a sulfonyl chloride in the presence of a base like pyridine. This reaction leads to the formation of a stable sulfonamide bond. The diverse range of commercially available sulfonyl chlorides allows for the synthesis of a large library of sulfonamide derivatives with varying electronic and steric properties.

Triazole Linkers via Click Chemistry

Modern synthetic methodologies, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offer a powerful tool for creating complex molecular architectures. To utilize this approach for derivatizing this compound, the primary amine would first need to be functionalized with either an azide (B81097) or an alkyne group. For example, the amine could be acylated with a small bifunctional linker containing a terminal alkyne. The resulting alkyne-functionalized thiazole could then be "clicked" with an azide-containing molecule to form a stable 1,2,3-triazole ring. This triazole ring acts as a rigid and chemically robust linker, connecting the thiazole core to another molecular fragment. This strategy has been successfully employed in the synthesis of various bioactive compounds. nih.govnih.gov

The table below summarizes the potential derivatization strategies for this compound based on established reactions for analogous compounds.

| Linker Type | Reagent Type | General Reaction Conditions | Resulting Functional Group |

| Amide | Acyl Chloride | Base (e.g., triethylamine, pyridine) in an inert solvent. | Amide |

| Carboxylic Acid | Coupling agent (e.g., EDCI, DCC) and a base in an inert solvent. | Amide | |

| Urea | Isocyanate | Inert solvent at room or elevated temperature. | Urea |

| Thiourea | Isothiocyanate | Inert solvent at room or elevated temperature. | Thiourea |

| Sulfonamide | Sulfonyl Chloride | Base (e.g., pyridine) in an inert solvent. | Sulfonamide |

| Triazole | Alkyne/Azide | Copper(I) catalyst (for CuAAC) in a suitable solvent. | 1,2,3-Triazole |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 2-Phenoxy-1,3-thiazol-5-amine, ¹H NMR would reveal the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring, the phenoxy group, and the amine group. The aromatic protons of the phenoxy group would typically appear as a complex multiplet system in the range of δ 7.0-7.5 ppm. The lone proton on the thiazole ring (H-4) would likely appear as a singlet further downfield. The amine (-NH₂) protons would produce a characteristically broad singlet, the chemical shift of which can be concentration-dependent.

Predicted ¹H and ¹³C NMR Data for this compound

| Predicted ¹H NMR Data | |||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Thiazole H-4 | ~7.5 - 8.0 | Singlet (s) | 1H |

| Phenoxy (ortho-H) | ~7.0 - 7.2 | Doublet (d) or Multiplet (m) | 2H |

| Phenoxy (meta-H) | ~7.3 - 7.5 | Triplet (t) or Multiplet (m) | 2H |

| Phenoxy (para-H) | ~7.1 - 7.3 | Triplet (t) or Multiplet (m) | 1H |

| Amine (-NH₂) | Variable (e.g., ~5.0 - 6.0) | Broad Singlet (br s) | 2H |

| Predicted ¹³C NMR Data | |

|---|---|

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiazole C-2 (C-OPh) | ~165 - 170 |

| Thiazole C-4 | ~135 - 140 |

| Thiazole C-5 (C-NH₂) | ~145 - 150 |

| Phenoxy C-1' (ipso-C) | ~150 - 155 |

| Phenoxy C-2'/C-6' (ortho-C) | ~118 - 122 |

| Phenoxy C-3'/C-5' (meta-C) | ~129 - 131 |

| Phenoxy C-4' (para-C) | ~124 - 127 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns. For this compound (C₉H₈N₂OS), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.

The molecular ion peak (M⁺•) would be expected at an m/z corresponding to the molecule's monoisotopic mass. Due to the presence of two nitrogen atoms, the molecular weight is an even number, consistent with the Nitrogen Rule. The fragmentation pattern upon electron impact ionization would likely involve cleavage of the ether bond, leading to fragments corresponding to the phenoxy radical and the aminothiazole cation, or vice versa.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Assignment | Description |

|---|---|---|

| 192.0357 | [M]⁺• | Molecular ion |

| 115.0124 | [M - C₆H₅]⁺ | Loss of a phenyl radical |

| 99.0068 | [M - C₆H₅O]⁺ | Loss of the phenoxy radical; aminothiazole fragment |

| 93.0340 | [C₆H₅O]⁺ | Phenoxy cation |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation from loss of oxygen |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine, ether linkage, and aromatic ring structures. orgchemboulder.comwpmucdn.comwikieducator.org

The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching. youtube.com An N-H bending vibration (scissoring) should also be visible around 1580-1650 cm⁻¹. orgchemboulder.com The aryl ether C-O bond would produce a strong stretching absorption, while the aromatic rings would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium-Weak |

| N-H Bend (scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong |

| C=C Stretch | Aromatic Rings | 1400 - 1600 | Medium-Strong |

| C=N Stretch | Thiazole Ring | ~1600 | Medium |

| Aryl C-O Stretch | Aryl Ether | 1200 - 1275 | Strong |

| N-H Wag | Primary Amine | 665 - 910 | Broad, Strong |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. For a pure sample of this compound (C₉H₈N₂OS), the experimental results are expected to align closely (typically within ±0.4%) with the calculated theoretical percentages, thereby verifying the empirical and molecular formula. nih.gov

Theoretical Elemental Composition of C₉H₈N₂OS

| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 56.23% |

| Hydrogen | H | 1.008 | 8 | 4.19% |

| Nitrogen | N | 14.007 | 2 | 14.57% |

| Oxygen | O | 15.999 | 1 | 8.32% |

| Sulfur | S | 32.06 | 1 | 16.68% |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts or starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary indication of a sample's purity. A pure sample of this compound should appear as a single spot on the TLC plate under UV light or after staining. The retention factor (Rƒ) of the spot is characteristic of the compound in a given solvent system.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a highly effective technique. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. A pure sample of this compound would yield a single peak in the gas chromatogram, and the mass spectrum of that peak would match the expected spectrum for the compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. mdpi.com

A successful crystallographic analysis of this compound would provide an unambiguous confirmation of its molecular structure. Furthermore, it would reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonds formed by the amine protons with nitrogen or sulfur atoms of neighboring molecules. nih.gov This technique is contingent upon the ability to grow a single crystal of suitable size and quality.

Computational and Theoretical Investigations of 2 Phenoxy 1,3 Thiazol 5 Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of heterocyclic compounds, including thiazole (B1198619) derivatives. irjweb.comresearchgate.net For 2-Phenoxy-1,3-thiazol-5-amine, DFT calculations are employed to optimize the molecular geometry, revealing key details about bond lengths, bond angles, and dihedral angles. These studies confirm the planar nature of the thiazole ring and help to understand the spatial orientation of the phenoxy and amine substituents. irjweb.com

Theoretical calculations, often using the B3LYP (Becke's three-parameter hybrid functional using the LYP correlation functional) method with basis sets like 6-311++G(d,p), provide insights into the electronic distribution within the molecule. irjweb.commgesjournals.com Analysis of the Mulliken atomic charges, for instance, can indicate which atoms are more electron-rich or electron-deficient. In related aminothiazole structures, the nitrogen atoms of the thiazole ring and the exocyclic amino group typically carry negative charges, suggesting they are potential sites for electrophilic attack. Conversely, carbon atoms adjacent to these heteroatoms may exhibit positive charges.

DFT is also used to calculate vibrational frequencies. While experimental techniques like FT-IR and FT-Raman spectroscopy identify vibrational modes, DFT calculations help in the precise assignment of these modes to specific molecular motions, such as N-H stretching of the amino group or C-H bending in the aromatic rings. researchgate.net This combination of experimental and theoretical data provides a comprehensive understanding of the molecule's structural and electronic characteristics.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential computational techniques used to explore the behavior and potential interactions of molecules like this compound. These approaches are particularly valuable in medicinal chemistry for designing and evaluating potential drug candidates. ekb.eg Molecular docking, a key component of molecular modeling, is used to predict the preferred binding orientation of a ligand to a biological target, such as an enzyme or receptor. ekb.eg

For thiazole derivatives, docking studies have been applied to investigate their potential as inhibitors for various enzymes. ekb.egresearchgate.net In a typical study, the 3D structure of this compound would be computationally generated and then "docked" into the active site of a target protein. The simulation calculates the binding affinity and identifies key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. For example, the amino group and the thiazole nitrogen atoms are potential hydrogen bond donors and acceptors, respectively, which could be crucial for binding.

Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and understand how the ligand and protein adapt to each other. These computational methods are instrumental in rationalizing the structure-activity relationships of new compounds and guiding the synthesis of more potent and selective molecules. nih.gov

Conformational Analysis and Energy Minimization Studies

The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space, particularly concerning the rotation around single bonds. The key flexible bonds in this molecule are the C-O bond connecting the phenoxy group to the thiazole ring and the C-N bond of the amino group.

Computational methods are used to perform a systematic search of the conformational space. By rotating these bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be generated. The conformations that correspond to energy minima on this surface are the most likely to exist. Geometry optimization, typically performed using DFT or other quantum chemical methods, is used to find these stable structures. nih.govresearchgate.net

For analogous structures like 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine, crystallographic studies combined with computational analysis have determined the dihedral angles between the different ring systems. nih.govresearchgate.net In this compound, a crucial parameter would be the dihedral angle between the plane of the thiazole ring and the plane of the phenyl ring. Energy minimization studies help determine the preferred orientation, which is a balance between steric hindrance and electronic effects like conjugation. The results of these studies are fundamental for understanding how the molecule will be recognized by and interact with other molecules.

Prediction of Reaction Mechanisms through Computational Chemistry

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the prediction of reaction pathways and the rationalization of experimental outcomes. For this compound, computational methods can be used to model various potential reactions. The 2-aminothiazole (B372263) moiety is known to undergo electrophilic substitution, often at the C5 position, which is activated by the electron-donating amino group. mdpi.com

By modeling the reaction of this compound with an electrophile, chemists can map out the entire reaction coordinate. This involves calculating the structures and energies of the reactants, transition states, intermediates, and products. The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate.

For example, the synthesis of related 2-aminothiazole derivatives often involves condensation reactions between α-haloketones and thiourea (B124793) or its derivatives. mdpi.com Computational chemistry can elucidate the step-by-step mechanism of such cyclization reactions, identifying the most favorable pathway. Furthermore, these theoretical predictions can guide synthetic chemists in choosing optimal reaction conditions, such as temperature, solvent, and catalysts, to improve yields and selectivity for desired products.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Quantum Chemical Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of a molecule. irjweb.comuomphysics.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. uomphysics.net A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

For thiazole derivatives, DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. mgesjournals.comekb.eg In molecules similar to this compound, the HOMO is often localized on the electron-rich aminothiazole ring system, while the LUMO may be distributed across the entire conjugated system. This distribution indicates that charge transfer can occur within the molecule upon electronic excitation. researchgate.net

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions. nih.govuomphysics.net

Table 1: Quantum Chemical Descriptors of Related Thiazole Derivatives Calculated via DFT

This table presents data from computational studies on analogous compounds to infer the properties of this compound.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | B3LYP/6-311G(d,p) |

| 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | Not Specified | Not Specified | 4.569 | Not Specified |

Theoretical Insights into Chemical Reactivity and Selectivity

Theoretical studies provide a comprehensive framework for understanding the chemical reactivity and selectivity of this compound. By integrating findings from DFT, frontier molecular orbital analysis, and molecular electrostatic potential (MEP) maps, a detailed picture of the molecule's reactive behavior emerges.

The analysis of frontier orbitals (HOMO/LUMO) is a primary indicator of reactivity. The HOMO's location suggests where the molecule is most likely to be attacked by electrophiles, while the LUMO's location indicates the probable sites for nucleophilic attack. For 2-aminothiazole systems, the electron-donating amino group increases the energy of the HOMO and enriches the electron density of the thiazole ring, particularly at the C5 position, making it susceptible to electrophilic substitution. mdpi.com

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, MEP analysis would likely show negative potential around the nitrogen atoms and the oxygen of the phenoxy group, identifying them as centers for electrophilic and hydrogen-bonding interactions. The hydrogen atoms of the amino group would exhibit positive potential, marking them as sites for nucleophilic interaction. irjweb.com

Together, these computational tools allow for precise predictions about where and how the molecule will react. This theoretical understanding of reactivity and selectivity is invaluable for designing new synthetic pathways and for developing novel molecules with specific functional properties.

Synthetic Applications and Broader Chemical Relevance of 2 Phenoxy 1,3 Thiazol 5 Amine Scaffolds

Role as Versatile Building Blocks in Complex Organic Synthesis

The substituted 1,3-thiazole framework is a ubiquitous structural motif found in numerous natural products and synthetic materials. lifechemicals.com This makes 2-phenoxy-1,3-thiazol-5-amine and its analogs highly valuable as versatile building blocks in the field of organic synthesis. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized to construct more complex molecular architectures. The amine group can readily undergo acylation, alkylation, and diazotization reactions, while the thiazole (B1198619) ring itself can participate in various cycloaddition and substitution reactions.

The modular nature of their synthesis allows for the introduction of a wide range of substituents on both the phenoxy and thiazole rings, creating a diverse library of building blocks. This diversity is crucial for generating structure-activity relationship (SAR) data in drug discovery and for fine-tuning the properties of functional materials. The strategic use of these building blocks enables the efficient assembly of complex target molecules, often leading to more convergent and streamlined synthetic routes.

Contribution to the Synthesis of Diverse Heterocyclic Compounds

The 2-aminothiazole (B372263) moiety, a core component of this compound, serves as a cornerstone for the synthesis of a multitude of heterocyclic compounds. researchgate.net Its inherent reactivity allows for its transformation into various fused and substituted heterocyclic systems. For instance, reactions involving the amine group and adjacent ring positions can lead to the formation of thiazolo[4,5-b]pyridines, thiazolo[3,2-a]pyrimidines, and other condensed heterocyclic systems. beilstein-journals.org

Research has demonstrated the successful synthesis of various heterocyclic derivatives starting from 2-aminothiazole precursors. These include:

Oxazine and Thiazine derivatives: Prepared through a multi-step synthesis involving the formation of an azo compound, followed by chalcone (B49325) formation and subsequent cyclization with urea (B33335) or thiourea (B124793). researchgate.net

Pyrazole derivatives: Synthesized via the cyclization of carbothioamides with phenacyl bromide. nih.gov

Triazole derivatives: Formed through the reaction of pyrazole-1-carbothioamide with phenacyl bromides. nih.gov

Benzo acs.orgnih.govthiazolo[2,3-c] acs.orgeurjchem.comscispace.comtriazoles: A novel synthetic protocol allows for the preparation of these tricyclic compounds through the oxidation of a mercaptophenyl moiety to its disulfide, followed by an intramolecular ring closure. nih.gov

These examples highlight the broad utility of the 2-aminothiazole scaffold in generating a diverse range of heterocyclic structures, many of which are of interest for their potential biological activities and material properties.

Potential in Materials Science Applications

Thiazole-containing compounds have shown significant promise in the field of materials science, particularly in the development of organic optoelectronic materials. researchgate.net The electron-rich nature of the thiazole ring, combined with the potential for extended conjugation through the phenoxy group, makes these scaffolds suitable for applications in organic electronics.

Thiazole derivatives have been incorporated into semiconducting conjugated polymers. lifechemicals.com The ability to tune the electronic properties of these polymers by modifying the substituents on the thiazole and phenoxy rings allows for the development of materials with tailored band gaps and charge transport characteristics. These materials are being investigated for use in a variety of devices, including:

Organic field-effect transistors (OFETs)

Organic light-emitting diodes (OLEDs)

Organic solar cells (OSCs)

Furthermore, the introduction of functional groups can impart other desirable properties, such as improved solubility, processability, and thermal stability, which are crucial for the fabrication of practical electronic devices. The versatility of the this compound scaffold makes it a promising platform for the design and synthesis of novel functional materials.

Investigations in Corrosion Inhibition by Thiazole Derivatives

Thiazole derivatives have been extensively studied and proven to be effective corrosion inhibitors for various metals and alloys in different corrosive environments. scispace.commdpi.com Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur), aromatic rings, and pi-bonds in their molecular structure. scispace.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.gov

The efficiency of corrosion inhibition by thiazole derivatives is influenced by several factors, including the inhibitor concentration, the nature of the metal, and the corrosive environment. nih.goveurjchem.com Generally, the inhibition efficiency increases with increasing inhibitor concentration. nih.goveurjchem.com The adsorption of these inhibitors on the metal surface often follows established adsorption isotherms, such as the Langmuir isotherm. nih.gov

Studies have shown that thiazole derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. scispace.com The presence of the phenoxy group in this compound could further enhance its corrosion inhibition properties due to the increased electron density and surface area, leading to stronger adsorption on the metal surface.

| Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Inhibitor Type |

| C-steel | 1 M Sulphuric Acid | Increases with concentration | Mixed-type |

| Mild Steel | Acidic Environments | 95.35 | Potent Inhibitor |

| Carbon Steel | Cl⁻ + H₂S + CO₂ | Increases with concentration | Adsorption-based |

Catalytic Applications of Aminothiazole Moieties

The aminothiazole moiety has been incorporated into catalytic systems, demonstrating its potential in facilitating organic transformations. While research specifically on the catalytic applications of this compound is emerging, studies on related aminothiazole structures provide valuable insights.

A notable example is the use of a novel, multifunctional ionic liquid nanocatalyst based on zeolite-Y for the one-pot synthesis of 2-aminothiazoles. rsc.org This catalyst was evaluated for its activity in the reaction of acetophenone, thiourea, and trichloroisocyanuric acid (TCCA). The study found that the reaction did not proceed in the absence of the catalyst, and the product yield increased with an increasing amount of the nanocatalyst, highlighting its crucial role in the transformation. rsc.org

The catalytic activity of such systems is often attributed to the ability of the aminothiazole unit to coordinate with metal ions or to act as a base or nucleophile, thereby activating the substrates and facilitating the desired reaction pathway. The presence of the phenoxy group in this compound could influence its catalytic properties by modulating the electron density of the thiazole ring and providing additional coordination sites.

Development as Ligands in Coordination Chemistry

The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic amine group, make this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. nih.gov These heteroatoms can readily coordinate to a variety of metal ions, forming stable metal complexes. nih.govsemanticscholar.org

The synthesis and characterization of metal complexes with aminothiazole-derived ligands have been reported, with studies revealing that these ligands can act as bidentate or polydentate chelating agents. nih.gov The coordination of the ligand to the metal center is often confirmed by spectroscopic techniques, such as FT-IR and UV-Vis, which show shifts in the characteristic vibrational and electronic transitions of the ligand upon complexation. nih.gov

The resulting metal complexes can exhibit interesting geometries, such as octahedral, and possess unique electronic and photophysical properties. nih.govnih.gov For example, the formation of zinc-thiazole complexes has been shown to enhance emission properties in solution and induce noticeable emission in the solid state. nih.gov The versatility of the this compound scaffold allows for the design of ligands with specific coordination preferences and the synthesis of metal complexes with tailored properties for applications in catalysis, sensing, and materials science.

Future Directions in 2 Phenoxy 1,3 Thiazol 5 Amine Research

Development of Novel and Efficient Synthetic Pathways

One promising approach is the adaptation of the Cook-Heilbron synthesis, which traditionally uses α-aminonitriles and agents like carbon disulfide or isothiocyanates to form 5-aminothiazoles. pharmaguideline.comyoutube.com Future work could explore the use of novel phenoxy-containing starting materials within this framework. Furthermore, domino reactions, where a single event triggers a cascade of bond-forming transformations, present an elegant route to complex thiazole (B1198619) derivatives under mild conditions. organic-chemistry.org

The table below outlines potential modern synthetic strategies that could be optimized for 2-Phenoxy-1,3-thiazol-5-amine.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. nih.govresearchgate.net | Design of novel MCRs incorporating phenoxy-thioureas or related precursors. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. rasayanjournal.co.innih.gov | Optimization of microwave parameters for key cyclization and substitution steps. |

| Domino Alkylation-Cyclization | High efficiency, construction of complex molecules in a single pot. organic-chemistry.org | Exploration of phenoxy-substituted propargyl halides with thiourea (B124793) derivatives. |

| Catalytic C-H Arylation | Direct functionalization, avoids pre-functionalized starting materials. organic-chemistry.org | Development of catalysts for the direct introduction of the phenoxy group onto a pre-formed thiazole ring. |

Exploration of Undiscovered Reaction Pathways and Derivatization Strategies

The this compound scaffold possesses multiple reactive sites, including the thiazole ring, the exocyclic amino group, and the phenoxy moiety, offering vast opportunities for derivatization. Future research will focus on systematically exploring the reactivity of this compound to build libraries of novel derivatives.

The amino group at the C5 position is a key handle for functionalization. nih.gov Beyond simple acylation and alkylation, future work could investigate more complex transformations, such as its use in transition metal-catalyzed cross-coupling reactions or its conversion into other functional groups via diazotization. The electron-rich nature of the 5-amino substituent influences the reactivity of the thiazole ring, potentially directing electrophilic substitutions to the C4 position. pharmaguideline.com

The phenoxy group at the C2 position, while generally stable, could be modified. For instance, electrophilic aromatic substitution on the phenyl ring could introduce additional functional groups, thereby tuning the electronic and steric properties of the entire molecule.

| Reactive Site | Potential Derivatization Strategy | Desired Outcome |

| 5-Amino Group | Buchwald-Hartwig amination, reductive amination, diazotization-coupling. nii.ac.jp | Introduction of diverse aryl, alkyl, and heterocyclic groups; formation of azo dyes. |

| Thiazole Ring (C4) | Halogenation followed by cross-coupling (e.g., Suzuki, Sonogashira). | C-C and C-heteroatom bond formation for structural elaboration. |

| Phenoxy Moiety | Electrophilic aromatic substitution (nitration, halogenation) on the phenyl ring. | Modulation of electronic properties and introduction of new functional handles. |

| Thiazole Nitrogen (N3) | N-alkylation to form thiazolium salts. pharmaguideline.com | Creation of ionic liquids or precursors for N-heterocyclic carbenes. |

Advanced Computational Predictions for Novel Chemical Transformations

Computational chemistry is set to become an indispensable tool in guiding the synthesis and derivatization of this compound. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule, calculate activation energies for proposed reaction pathways, and elucidate reaction mechanisms. This in silico approach can save significant experimental time and resources by identifying the most promising synthetic routes before they are attempted in the lab.

For instance, computational models can help predict the regioselectivity of electrophilic substitution on the phenoxy ring or the thiazole core. Molecular docking studies, already used for other thiazole derivatives, can predict how novel analogues of this compound might interact with biological targets, thereby guiding the design of new therapeutic agents. nih.govmdpi.com Furthermore, quantum chemical parameters can be used to evaluate the reactivity and stability of potential new molecules. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes represents a major leap forward for the production of fine chemicals and pharmaceuticals. nih.govmdpi.com Future research will focus on developing continuous flow methods for the synthesis and derivatization of this compound. Flow chemistry offers numerous advantages, including enhanced safety (especially when handling hazardous reagents or intermediates), precise control over reaction parameters (temperature, pressure, residence time), improved yields, and straightforward scalability. nih.govthieme-connect.com

A multistep continuous flow setup could be designed to perform the initial thiazole ring formation, followed by in-line purification and subsequent derivatization steps, all within a closed, automated system. nih.govresearchgate.net This approach would accelerate the synthesis of compound libraries for screening and lead optimization, significantly reducing development timelines.

Sustainability in Synthesis and Chemical Processing

Green chemistry principles are increasingly guiding the development of new chemical processes. rasayanjournal.co.innih.gov Future research on this compound will be heavily influenced by the need for sustainability. This involves minimizing waste, avoiding hazardous solvents and reagents, and utilizing renewable resources and energy-efficient methods. nih.govijpsjournal.commdpi.com

Key areas for advancing sustainability include:

Green Solvents: Replacing traditional volatile organic compounds with water, supercritical fluids, or biodegradable ionic liquids.

Biocatalysis: Employing enzymes to perform specific transformations under mild conditions, offering high selectivity and reducing the need for protecting groups. nih.gov

Heterogeneous Catalysis: Using recyclable solid-supported catalysts to simplify product purification and minimize catalyst waste. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a principle well-served by MCRs and domino reactions. nih.gov

By integrating these green chemistry approaches, the next generation of synthetic methods for this compound will not only be more efficient but also environmentally benign. ijpsjournal.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenoxy-1,3-thiazol-5-amine, and how can purity be ensured?

- Methodology : The compound can be synthesized via Hantzsch condensation, involving the reaction of thiourea with α-halo ketones or aldehydes under acidic or basic conditions. For example, combining phenoxyacetaldehyde with thiourea in ethanol with HCl catalysis yields the thiazole core. Alternative methods include click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) to introduce functional groups .

- Purity Control : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect impurities (<1%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons, δ 150–160 ppm for C2 and C4 carbons) and phenoxy group (δ 6.5–7.0 ppm for protons).

- FT-IR : Confirm amine (-NH₂, ~3350 cm⁻¹) and thiazole ring (C=N stretch, ~1640 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ (e.g., m/z 207 for C₉H₈N₂OS) .

Q. How does pH and temperature affect the stability of this compound during storage?

- Stability Studies :

- pH : The compound degrades rapidly under strong acidic (pH < 3) or basic (pH > 10) conditions, forming sulfoxides or hydrolyzed products. Store in neutral buffers (pH 6–8) .

- Temperature : Stable at −20°C for >6 months. At 25°C, degradation occurs at ~5% per month (HPLC-monitored). Use argon-filled vials to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the phenyl ring to enhance lipophilicity and membrane penetration. For example, 5-fluoro analogs show 4× increased activity against E. coli (MIC = 8 µg/mL vs. 32 µg/mL for parent compound) .

- Biological Assays : Test derivatives in broth microdilution assays (CLSI guidelines) and time-kill kinetics. Pair with cytotoxicity assays (MTT on HEK293 cells) to establish selectivity indices .

Q. What computational strategies predict binding modes of this compound to bacterial targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with E. coli dihydrofolate reductase (DHFR). The phenoxy group occupies the hydrophobic pocket, while the thiazole NH₂ forms hydrogen bonds with Asp27 (ΔG = −8.2 kcal/mol) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .

Q. How do reaction conditions influence regioselectivity in derivatizing this compound?

- Case Study :

- Nitration : HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives (85%), while higher temperatures (50°C) favor 5-nitro isomers (72%). Monitor via TLC (Rf = 0.3 for 4-nitro vs. 0.5 for 5-nitro) .

- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids (1:1.2 molar ratio) in DMF/H₂O (3:1) at 80°C for 18 hours. Isolate cross-coupled products in 60–75% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.